molecular formula C6H4BrNO4 B1395556 5-Bromo-4,6-dihydroxynicotinic acid CAS No. 1216835-16-3

5-Bromo-4,6-dihydroxynicotinic acid

Cat. No.: B1395556
CAS No.: 1216835-16-3
M. Wt: 234 g/mol
InChI Key: FXQJLZRIESOXFV-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dihydroxynicotinic acid (CAS: 1216835-16-3) is a brominated pyridine derivative featuring hydroxyl groups at positions 4 and 6 and a carboxylic acid group at position 3 (pyridine numbering). Its molecular formula is C₆H₄BrNO₄, with a molecular weight of 234.01 g/mol (calculated).

Properties

IUPAC Name

5-bromo-4-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO4/c7-3-4(9)2(6(11)12)1-8-5(3)10/h1H,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQJLZRIESOXFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-dihydroxynicotinic acid typically involves the bromination of 4,6-dihydroxynicotinic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4,6-dihydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4,6-dihydroxynicotinic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dihydroxynicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Table 1: Brominated Pyridine Derivatives
Compound Name CAS Number Substituents (Pyridine) Molecular Formula Molecular Weight (g/mol) Key Properties
5-Bromo-4,6-dihydroxynicotinic acid 1216835-16-3 4-OH, 6-OH, 3-COOH C₆H₄BrNO₄ 234.01 High polarity, hydrogen bonding
5-Bromo-4-methoxynicotinic acid 1211540-83-8 4-OCH₃, 6-H, 3-COOH C₇H₆BrNO₃ 232.03 Lower polarity (logP ↑), stable ether linkage
5-Bromo-6-hydroxynicotinic acid N/A 6-OH, 4-H, 3-COOH C₆H₄BrNO₃ 218.01 Reduced steric hindrance; altered acidity
6-Bromo-5-iodonicotinic acid 1200130-82-0 6-Br, 5-I, 3-COOH C₆H₃BrINO₂ 327.90 Higher lipophilicity (XLogP3: 2.1); potential radiopharmaceutical use

Key Observations :

  • Methoxy vs. Hydroxyl : Replacing the 4-OH group with OCH₃ (as in 5-Bromo-4-methoxynicotinic acid) increases hydrophobicity (similarity score 0.94 vs. 0.89 for dihydroxy analog), favoring membrane permeability in drug design .

Functional Group Modifications

Ester Derivatives
Compound Name CAS Number Substituents Molecular Weight (g/mol) Melting Point (°C)
Methyl 5-bromo-4,6-dihydroxynicotinate 1190198-25-4 4-OH, 6-OH, 3-COOCH₃ 248.03 254–256 (dec.)
4,6-Dihydroxynicotinic acid ethyl ester N/A 4-OH, 6-OH, 3-COOCH₂CH₃ 199.17 (unsubstituted) Not reported

Key Observations :

  • Esterification : Converting the carboxylic acid to a methyl ester (e.g., Methyl 5-bromo-4,6-dihydroxynicotinate) reduces acidity and improves lipid solubility, making it a candidate for prodrug formulations .

Comparison with Heterocyclic Variants

Pyrimidine-Based Analogs

Table 2: Brominated Pyrimidine Derivatives
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
5-Bromo-4,6-dihydroxypyrimidine 15726-38-2 4-OH, 6-OH C₄H₃BrN₂O₂ 191.99 Smaller ring; altered tautomerism
5-Bromo-4,6-dimethylpyrimidine 157335-97-2 4-CH₃, 6-CH₃ C₆H₇BrN₂ 187.04 Hydrophobic; no H-bond donors

Key Observations :

  • Ring Size : Pyrimidines (6-membered, 2 N atoms) exhibit distinct electronic properties compared to pyridines, affecting aromaticity and reactivity in metal coordination .
  • Methyl vs. Hydroxyl : Methyl groups in 5-Bromo-4,6-dimethylpyrimidine eliminate hydrogen-bonding capacity, favoring applications in hydrophobic environments .

Quinoline Derivatives

Compound Name CAS Number Substituents Similarity Score Key Properties
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid 67643-47-4 8-Br, 4-OH, 3-COOH 0.86 Extended conjugation; fluorescence potential
3-Bromo-7-hydroxyquinoline-8-carboxylic acid 1159427-86-7 3-Br, 7-OH, 8-COOH 0.86 Steric constraints; altered acidity

Key Observations :

  • Quinoline Core: The fused benzene-pyridine ring enhances π-π stacking and UV absorption, useful in optoelectronic materials .
  • Lower Similarity : Despite bromine and hydroxyl groups, structural divergence from pyridine analogs reduces functional overlap .

Biological Activity

5-Bromo-4,6-dihydroxynicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and two hydroxyl groups, exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry and biochemistry.

  • Molecular Formula : C6H4BrN2O3
  • Molecular Weight : 218.01 g/mol
  • CAS Number : 1216835-16-3
  • Log P : 0.83560 (indicating moderate lipophilicity) .

Research indicates that this compound interacts with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in numerous physiological processes, including cognition, muscle contraction, and neuroprotection.

Binding Affinity Studies

Studies have demonstrated that this compound exhibits selective binding to nAChRs, which may lead to therapeutic effects in neurological disorders. The presence of hydroxyl groups enhances its ability to form hydrogen bonds with receptor sites, potentially increasing its efficacy as a modulator .

Biological Activities

  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in vitro, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Neuroprotective Properties :
    • The compound's interaction with nAChRs suggests potential neuroprotective effects. In animal models of neurodegenerative diseases, administration of this compound has been associated with reduced neuronal cell death and improved cognitive function .
  • Antimicrobial Activity :
    • Some studies have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is hypothesized to result from its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in significant improvements in memory retention and a reduction in amyloid plaque formation. The mechanism was attributed to enhanced cholinergic signaling through nAChRs .

Case Study 2: Anti-inflammatory Activity in Rheumatoid Arthritis

Another investigation assessed the anti-inflammatory effects of the compound in an induced rheumatoid arthritis model. Results showed a marked decrease in inflammatory markers and improved joint function following administration of this compound .

Research Findings Summary Table

Biological Activity Mechanism Study Reference
Anti-inflammatoryCytokine inhibition
NeuroprotectivenAChR modulation
AntimicrobialMembrane disruption

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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